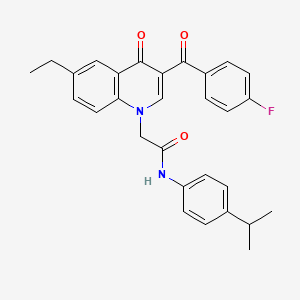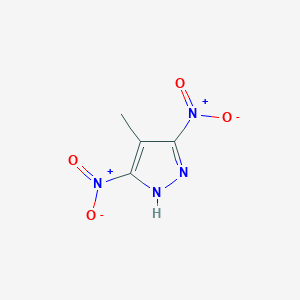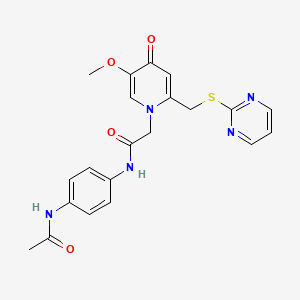![molecular formula C24H25N5O3 B2871883 2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-53-3](/img/structure/B2871883.png)
2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of [1,2,4]triazoloquinazolines, which are nitrogen-rich heterocyclic compounds . These compounds have found wide applications in drug design and as energetic materials .
Synthesis Analysis
Typically, [1,2,4]triazoloquinazolines are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods are classified according to the types of reagents used .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazoloquinazoline core, which can be functionalized with various substituents . A detailed study based on X-ray diffraction is often used to illustrate the relationship between weak interactions and sensitivity of energetic materials .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by the formation or breaking of the triazoloquinazoline ring . The reactions can be influenced by the nature and position of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure and the nature of the substituents. For instance, they may exhibit excellent thermal stability and good calculated detonation performance .Aplicaciones Científicas De Investigación
Energetic Materials Synthesis
Compounds from the [1,2,4]triazoloquinazolinone family have been utilized in the synthesis of energetic materials. These materials are designed to release energy rapidly and are typically used in explosives, propellants, and pyrotechnics . The structural features of these compounds, such as the presence of nitrogen-rich heterocycles, contribute to their high energy density and stability, making them suitable for such applications.
Drug Design and Pharmacology
Derivatives of [1,2,4]triazoloquinazolinone are prominent in drug design due to their biological activity. They have been found to act as inhibitors of various enzymes and receptors, which is crucial in the treatment of diseases . For example, they can serve as the backbone for drugs targeting Janus kinases, which are important in the signaling pathways of many cytokines and growth factors.
Material Sciences
These compounds have applications in material sciences, particularly in the development of light-emitting materials for OLED (Organic Light Emitting Diode) devices . Their structural properties allow for efficient energy transfer and emission of light, which is key for high-performance display and lighting technologies.
Heat-Resistant Explosives
The thermal stability of [1,2,4]triazoloquinazolinone derivatives makes them potential candidates for heat-resistant explosives . These explosives are required to withstand high temperatures without degradation, which is essential for safety in various industrial applications.
Antimicrobial Agents
Research has shown that triazoloquinazolinone derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antibacterial and antifungal agents . Their mechanism of action often involves interfering with the microbial cell’s ability to replicate or synthesize essential components.
Catalysis
The compound’s structure, featuring multiple nitrogen atoms, allows it to act as a ligand in catalysis. This can facilitate various chemical reactions, including those used in the synthesis of complex organic molecules . The ability to catalyze reactions under mild conditions is particularly valuable in green chemistry.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-24(2)11-16-20(17(30)12-24)21(15-6-5-9-25-13-15)29-23(26-16)27-22(28-29)14-7-8-18(31-3)19(10-14)32-4/h5-10,13,21H,11-12H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCYQPMAXSRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CN=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)


![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)




![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)



